Methyl 2-ethylprolinate

Description

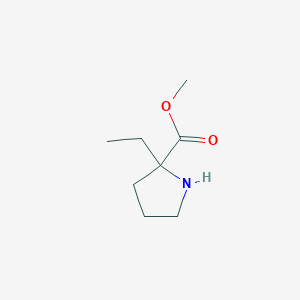

Methyl 2-ethylprolinate is a proline-derived ester characterized by a pyrrolidine ring substituted with a methyl ester group at position 1 and an ethyl group at position 2. This compound is primarily synthesized through condensation reactions involving β-heteroaryl-α,β-didehydro-α-amino acid derivatives. For instance, methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (compound 10) is prepared by reacting methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (2) with aromatic amines under mild acidic conditions . The structural complexity of this compound makes it a subject of interest in organic synthesis and medicinal chemistry, particularly for designing peptidomimetics or enzyme inhibitors.

Properties

IUPAC Name |

methyl 2-ethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)5-4-6-9-8/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGCOSULHHKUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Methyl Ester Derivatives

Methyl 2-ethylprolinate belongs to the broader class of methyl esters with cyclic or heterocyclic backbones. Key comparisons include:

Key Observations :

- Backbone Rigidity : this compound’s pyrrolidine ring provides conformational rigidity compared to linear esters like methyl salicylate, enhancing its utility in stereoselective synthesis .

- Substituent Effects : The ethyl group at position 2 introduces steric hindrance, differentiating it from diterpene-derived esters (e.g., sandaracopimaric acid methyl ester), which exhibit planar structures suited for chromatographic separation .

- Reactivity : Unlike α,β-unsaturated esters (e.g., methacrylic acid derivatives), this compound lacks electron-deficient double bonds, reducing susceptibility to radical polymerization .

Comparison with Ethyl Esters

Ethyl esters, such as ethyl 2-bromo-2-methylpropionate (used in hydrazine-based syntheses), differ in ester alkyl chain length and reactivity. Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting their suitability in dynamic kinetic resolutions .

Functional Group Analysis

- Methyl Ester vs. Free Acid : this compound’s ester group enhances lipophilicity compared to proline’s free carboxylic acid, improving membrane permeability in drug delivery systems.

- Cyano-Substituted Analogues: Compounds like methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (2) feature electron-withdrawing cyano groups, increasing electrophilicity for nucleophilic additions—a property absent in this compound .

Q & A

Q. How can interdisciplinary teams standardize data collection for collaborative studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.